3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone

Description

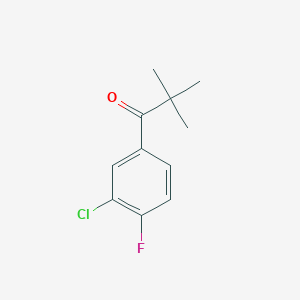

3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone (IUPAC: 1-(3-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one) is a halogenated aromatic ketone featuring a propanone backbone substituted with two methyl groups at the β-carbon and a phenyl ring bearing chlorine (Cl) at the 3-position and fluorine (F) at the 4-position (Figure 1). Its molecular formula is C₁₁H₁₁ClFO, with a molecular weight of 216.66 g/mol .

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO/c1-11(2,3)10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJRNPWKXIGBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642474 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-33-1 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-4-fluorobenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:

Temperature: 0°C to room temperature

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of 3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Formation of 3’-chloro-2,2-dimethyl-4’-fluorobenzoic acid.

Reduction: Formation of 3’-chloro-2,2-dimethyl-4’-fluoropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Steps in Synthesis

- Starting Materials : 4-chlorobenzaldehyde and 4-fluorobenzaldehyde.

- Reagents : Common reagents include dichloromethane and aluminum chloride for fluorination.

- Conditions : Controlled temperature and solvent conditions to facilitate the reaction.

Reaction Types

- Oxidation : Can be oxidized to form carboxylic acids using potassium permanganate.

- Reduction : Reduced to alcohol derivatives using lithium aluminum hydride.

- Substitution : Nucleophilic substitutions can replace halogen atoms with other nucleophiles.

Applications in Scientific Research

3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone has a wide range of applications across various fields:

Chemistry

- Intermediate in Organic Synthesis : Serves as a building block for more complex organic compounds.

Biology

- Biological Activity Studies : Investigated for potential interactions with biomolecules, including enzymes and receptors.

Medicine

- Therapeutic Potential : Explored as a precursor in the synthesis of pharmaceutical agents, particularly in drug development targeting specific diseases.

Industrial Applications

- Specialty Chemicals Production : Utilized in the manufacturing of specialty chemicals due to its unique structural features.

Case Studies

- Apoptosis Induction in Cancer Cells : A study involving SKBR-3 cells demonstrated that treatment with a derivative of this compound led to a significant increase in sub-G1 phase cells, indicating apoptosis. This suggests potential applications in cancer therapeutics.

- Biocatalytic Reduction : Research highlighted the use of Saccharomyces cerevisiae for the biocatalytic reduction of this compound, showcasing its utility in green chemistry practices.

Mechanism of Action

The mechanism of action of 3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Features:

- Structure: The molecule’s steric bulk arises from the 2,2-dimethylpropanone group, while the electron-withdrawing Cl and F substituents on the phenyl ring influence electronic distribution.

- Safety : Classified as hazardous (GHS07) due to skin/eye irritation risks .

This section evaluates structural analogs, halogenated acetophenones, and other derivatives to highlight differences in properties, reactivity, and applications.

Structural Analogs: Positional Isomers and Halogenation Patterns

Key Insights :

- Positional Isomerism : Switching Cl and F positions (e.g., 3'-Cl-4'-F vs. 4'-Cl-3'-F) alters electron-withdrawing effects. Meta-substituted Cl (3'-Cl) reduces ring electron density more than para-substituted Cl, influencing reactivity in electrophilic substitutions .

Halogenated Acetophenones and Hydroxy Derivatives

Key Insights :

- Hydroxyl Group Influence: The presence of a hydroxyl group (e.g., 2'-OH) enhances solubility in polar solvents and enables participation in hydrogen bonding, unlike the target compound’s non-hydroxylated structure .

- Reactivity : Bromine substituents (as in 3'-Br-5'-Cl-2'-OH) increase susceptibility to nucleophilic aromatic substitution compared to chloro/fluoro analogs .

Chromanones and Purine Derivatives

Key Insights :

- Bioactivity : Chlorinated purines (e.g., 4'-Cl-2'-butenyl purine) exhibit potent cytotoxicity, suggesting halogenation enhances membrane permeability or target binding .

- Scaffold Differences : Chroman-4-one derivatives (e.g., flavone 3b) prioritize ring oxygenation over halogenation for enzyme inhibition, contrasting with the target compound’s halogen-driven applications .

Biological Activity

3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H12ClFO. It features a chloro group and a fluorine atom on the aromatic ring, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules such as enzymes and receptors. The presence of halogen substituents enhances its binding affinity, potentially leading to the inhibition or modulation of various biochemical pathways. Research suggests that the compound may act as an inhibitor or modulator of certain enzymes, affecting metabolic processes within cells.

Antibacterial Activity

Studies have indicated that this compound exhibits antibacterial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, it demonstrated activity against Gram-positive and Gram-negative bacteria, although specific minimum inhibitory concentrations (MICs) were not detailed in the available literature .

Anticancer Potential

Research has explored the anticancer potential of this compound through in vitro studies on cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. For example, studies on breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer activities, this compound has been investigated for anti-inflammatory properties. The compound may modulate inflammatory pathways by interacting with key enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Case Studies

- Antibacterial Efficacy : In a study comparing various compounds for antibacterial activity, this compound exhibited inhibition zones comparable to standard antibiotics against specific bacterial strains .

- Cytotoxicity Assessment : A cytotoxicity assay performed on several cancer cell lines showed that this compound had an IC50 value indicating effective inhibition of cell growth in MCF-7 breast cancer cells .

- Mechanistic Studies : In silico studies have suggested that the compound binds effectively to target proteins involved in inflammatory responses, providing insights into its mechanism of action at the molecular level .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antibacterial, Anticancer | Varies by cell line | Enzyme inhibition |

| Compound A | Antibacterial | 40 - 50 | Unknown |

| Compound B | Anticancer | 225 | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.